6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide range of interesting biological properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Synthesis Analysis
A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis
The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Physical And Chemical Properties Analysis
Literature reports indicate that the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .Scientific Research Applications
Anticancer Activity
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline derivatives have been studied for their potential anticancer properties. These compounds are structurally similar to ellipticine, a natural alkaloid with known antitumor effects. They have shown moderate cytotoxicity against human reproductive organ cell lines, indicating their potential as therapeutic agents in cancer treatment .
Antiviral Properties
Some indole-fused quinoxaline compounds, including 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline, have reported antiviral properties. They have been found to be effective against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV). This makes them valuable for the development of new antiviral drugs .
DNA Duplex Stabilization
These compounds have been reported to stabilize DNA duplexes. This property is significant for the development of drugs that target DNA structures, potentially leading to new treatments for genetic diseases .
Energy Storage Applications
Indolo[2,3-b]quinoxaline derivatives have been explored as anolyte materials for nonaqueous redox flow batteries (NARFBs). They offer a low reduction potential and high stability, which are desirable characteristics for energy storage materials in applications such as leveling power supply from intermittent renewable energy sources .
Optoelectronic Devices
The indolo[2,3-b]quinoxaline framework is a common structural motif in various optoelectronic devices. These derivatives are used as sensitizers, semiconductors, light-emitting materials, and sensors. Their unique electronic properties make them suitable for a wide range of applications in the field of optoelectronics .
Antimicrobial and Anti-inflammatory Activities
Derivatives of 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline have shown significant antimicrobial and anti-inflammatory activities. This makes them potential candidates for the development of new antibiotics and anti-inflammatory drugs .
Mechanism of Action
Target of Action
The primary target of 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound intercalates into the DNA helix, disrupting processes vital for DNA replication .
Mode of Action
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline exerts its pharmacological action predominantly through DNA intercalation . This interaction with DNA results in the stabilization of the DNA duplex , which can disrupt normal cellular processes such as replication and transcription.
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it can inhibit the normal function of DNA polymerase, an enzyme crucial for DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline’s action is the induction of cytotoxicity in certain human cancer cell lines . By disrupting DNA replication, the compound can induce cell death, particularly in cancer cells that rely on rapid and continuous DNA replication for growth and proliferation .
Action Environment
The action, efficacy, and stability of 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the thermal stability of the compound-DNA complex is an important parameter for elucidating its anticancer, antiviral, and other activities . The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethyl-9-methylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-20-15-9-8-11(2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNHESCIWZFJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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